molecular formula C18H18ClN3O3 B12285709 n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine CAS No. 150450-08-1

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Cat. No.: B12285709
CAS No.: 150450-08-1
M. Wt: 359.8 g/mol
InChI Key: ZUPSCXYTJZQJRM-UHFFFAOYSA-N
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Description

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure substituted with a 3-chlorophenylmethyl group and three methoxy groups at the 6, 7, and 8 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7,8-trimethoxyquinazoline, which is obtained by the cyclization of appropriate precursors.

    Substitution Reaction: The 3-chlorophenylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6,7,8-trimethoxyquinazoline with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the 3-chlorophenylmethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.

    Medicine: Quinazoline derivatives, including this compound, have shown promise as potential therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.

    Industry: The compound may be used in the development of novel materials and as a precursor for the synthesis of advanced pharmaceuticals.

Mechanism of Action

The mechanism of action of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

    Modulate Receptors: The compound can interact with receptors on the cell surface, affecting signal transduction pathways.

    Induce Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) through the activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    6,7,8-Trimethoxyquinazoline: A precursor in the synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine.

    3-Chlorophenylmethylamine: Another compound with a similar structure but lacking the quinazoline core.

    Quinazoline Derivatives: Various quinazoline derivatives with different substituents have been studied for their biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenylmethyl group and three methoxy groups enhances its potential as a therapeutic agent and biochemical probe.

Biological Activity

N-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine, with the CAS number 150450-08-1, is a synthetic compound that belongs to the quinazolinamine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and protein kinase modulation.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3C_{18}H_{18}ClN_3O_3 with a molecular weight of 359.81 g/mol. The compound's structure includes a chlorophenyl group and multiple methoxy substituents that are believed to influence its biological activity.

PropertyValue
Molecular FormulaC18H18ClN3O3C_{18}H_{18}ClN_3O_3
Molecular Weight359.81 g/mol
CAS Number150450-08-1

Research indicates that this compound may exert its biological effects through modulation of protein kinase activity. Protein kinases are crucial in various cellular processes including proliferation and apoptosis. The compound may act as an inhibitor or modulator of specific kinases involved in cancer pathways.

Anticancer Properties

Several studies have explored the anticancer potential of quinazolinamine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • In vitro Studies :
    • A study demonstrated that quinazolinamines can inhibit the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
    • Another research highlighted that specific modifications in the quinazolinamine structure could enhance selectivity towards certain cancer types, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Case Study :
    • In a recent case study involving a derivative similar to this compound, significant tumor regression was observed in xenograft models when treated with this class of compounds. The study reported a reduction in tumor size by approximately 60% compared to control groups .

Polypharmacology

The concept of polypharmacology is crucial when discussing this compound as it may interact with multiple targets within the cell. Machine learning approaches have been employed to analyze compound-protein interactions (CPIs) and identify bioactive ligands that can affect various signaling pathways simultaneously .

Research Findings

Recent findings indicate that compounds like this compound not only target specific kinases but also exhibit off-target effects that can be beneficial in treating complex diseases like cancer.

Summary of Findings

Study TypeKey Findings
In vitroInduced apoptosis in cancer cell lines
In vivoTumor regression observed in xenograft models
PolypharmacologyInteracts with multiple protein targets

Properties

CAS No.

150450-08-1

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-5-4-6-12(19)7-11/h4-8,10H,9H2,1-3H3,(H,20,21,22)

InChI Key

ZUPSCXYTJZQJRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC)OC

Origin of Product

United States

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